molecular formula C18H14F3N3O4 B2640797 9-methyl-4-nitro-10-[3-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 866016-24-2

9-methyl-4-nitro-10-[3-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2640797
CAS No.: 866016-24-2
M. Wt: 393.322
InChI Key: HSROTGWRHGIRAH-UHFFFAOYSA-N
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Description

9-methyl-4-nitro-10-[3-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

9-methyl-4-nitro-10-[3-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Preparation Methods

The synthesis of 9-methyl-4-nitro-10-[3-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves multiple steps, typically starting with the preparation of the core tricyclic structure. The synthetic route often includes:

    Formation of the tricyclic core: This step involves cyclization reactions under controlled conditions.

    Introduction of functional groups: The nitro, methyl, and trifluoromethyl groups are introduced through nitration, alkylation, and trifluoromethylation reactions, respectively.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing catalysts and automated systems to streamline the process.

Chemical Reactions Analysis

9-methyl-4-nitro-10-[3-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

    Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, forming new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired reaction.

Mechanism of Action

The mechanism of action of 9-methyl-4-nitro-10-[3-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other trifluoromethylated tricyclic structures, such as:

    Trifluoromethylated indoles: Known for their biological activity and use in drug development.

    Trifluoromethylated benzodiazepines: Used in medicinal chemistry for their pharmacological properties.

    Trifluoromethylated coumarins: Applied in material science and as fluorescent probes.

The uniqueness of 9-methyl-4-nitro-10-[3-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

9-methyl-4-nitro-10-[3-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4/c1-17-9-14(13-8-12(24(26)27)5-6-15(13)28-17)22-16(25)23(17)11-4-2-3-10(7-11)18(19,20)21/h2-8,14H,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSROTGWRHGIRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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